molecular formula C8H12N2O2S B12996440 1-(4,5-Dihydrothiazol-2-yl)pyrrolidine-3-carboxylic acid

1-(4,5-Dihydrothiazol-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B12996440
M. Wt: 200.26 g/mol
InChI Key: JVINTOJNYZAGON-UHFFFAOYSA-N
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Description

1-(4,5-Dihydrothiazol-2-yl)pyrrolidine-3-carboxylic acid is a compound that features a thiazole ring fused with a pyrrolidine ring. This unique structure imparts specific chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dihydrothiazol-2-yl)pyrrolidine-3-carboxylic acid typically involves the reaction of a thiazole derivative with a pyrrolidine precursor. One common method includes the use of 2,3-dibromopropylisothiocyanate and triethylamine, which react with a pyrrolidine derivative to form the desired compound . The reaction conditions often involve moderate temperatures and the presence of a base to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dihydrothiazol-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring, leading to the formation of dihydrothiazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups like halogens or alkyl groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of 1-(4,5-Dihydrothiazol-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,5-Dihydrothiazol-2-yl)pyrrolidine-3-carboxylic acid is unique due to its fused thiazole-pyrrolidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C8H12N2O2S/c11-7(12)6-1-3-10(5-6)8-9-2-4-13-8/h6H,1-5H2,(H,11,12)

InChI Key

JVINTOJNYZAGON-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(=O)O)C2=NCCS2

Origin of Product

United States

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